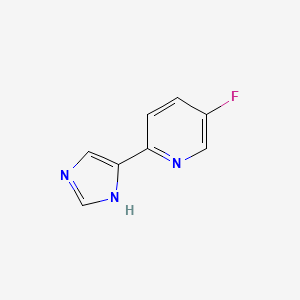
5-Fluoro-2-(1H-imidazol-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a useful research compound. Its molecular formula is C8H6FN3 and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
The synthesis of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions with other heterocycles. For instance, the coupling of 5-bromo-2-fluoropyridine with imidazole derivatives has been reported to yield high selectivity and efficiency under optimized reaction conditions .
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial activity of this compound derivatives against various bacterial and fungal strains. For example, a series of novel imidazole derivatives were synthesized and evaluated for their antimicrobial efficacy using the broth dilution method. Compounds derived from this structure exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 62.5 µg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| H1(e) | S. aureus | 62.5 |
| H1(a) | E. coli | 100 |
| H1(b) | P. aeruginosa | 200 |
| H1(c) | S. pyogenes | 200 |
Anticancer Activity
The compound has also shown promise as an anticancer agent. Research indicates that imidazole derivatives, including those based on this compound, exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that certain derivatives inhibit the proliferation of breast and colon cancer cells significantly .
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HT-29 (Colon) | 20 |
| Compound C | A549 (Lung) | 25 |
Therapeutic Significance
The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications. Its structural features allow it to interact with various biological targets, making it a candidate for treating conditions such as tuberculosis and central nervous system disorders. For instance, compounds derived from imidazopyridine have been associated with significant anti-tubercular activity against resistant strains of Mycobacterium tuberculosis, highlighting their potential in addressing global health challenges .
Case Study 1: Antibacterial Efficacy
A study conducted by Raju et al. synthesized a series of imidazo[1,2-a]pyridine derivatives linked to secondary amines, which displayed remarkable antibacterial properties against multiple strains including Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the imidazole ring can enhance antibacterial activity significantly .
Case Study 2: Anticancer Potential
In another investigation, derivatives of this compound were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, presenting a viable pathway for developing new anticancer therapies .
Propriétés
Formule moléculaire |
C8H6FN3 |
|---|---|
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
5-fluoro-2-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6FN3/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H,(H,10,12) |
Clé InChI |
WMMNRRKCIRNPCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















